Octylsulfamic acid

Description

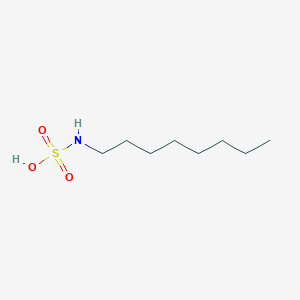

Octylsulfamic acid (C₈H₁₇NHSO₃H) is an organosulfur compound characterized by an octyl chain linked to a sulfamic acid group (-NHSO₃H). It is structurally distinct from sulfonic acids (e.g., octanesulfonic acid) due to the presence of a nitrogen atom in the functional group. Sulfamic acid derivatives are often utilized for their solubility in polar solvents and surface-active properties, though detailed toxicological or industrial data for this compound remain unspecified in the referenced materials .

Properties

Molecular Formula |

C8H19NO3S |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

octylsulfamic acid |

InChI |

InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |

InChI Key |

OGEUVWJPDIDHBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Octanesulfonate

- Structure : Sodium octanesulfonate (C₈H₁₇SO₃Na) is a sulfonic acid salt with an octyl chain and a sulfonate (-SO₃⁻) group. Unlike octylsulfamic acid, it lacks the nitrogen bridge in its functional group.

- Applications : Widely used as a surfactant and ion-pairing agent in chromatography. lists it as a USP reference standard, indicating its pharmaceutical relevance .

Ethyl Sulfuric Acid

- Structure : Ethyl sulfuric acid (C₂H₅OSO₃H) is an alkyl sulfate ester with a shorter carbon chain and a sulfate (-OSO₃H) group.

- Hazards : highlights its risks, including workplace exposure limits and recommendations for medical monitoring. Unlike sulfamic acids, alkyl sulfates are more reactive and pose higher corrosivity risks .

- Medical Testing: No specific tests exist for ethyl sulfuric acid exposure, emphasizing preventive controls in industrial settings .

Dodecylbenzenesulfonic Acid

- Structure : A sulfonic acid with a branched dodecyl chain and a benzene ring (C₁₂H₂₅C₆H₄SO₃H).

- This compound’s shorter chain and nitrogen-containing group may reduce its surfactant efficacy but enhance biodegradability.

Data Table: Key Properties of this compound and Analogs

Research Findings and Limitations

- Gaps in Data: The provided evidence lacks explicit studies on this compound, necessitating reliance on structural analogs.

- Safety Profiles : Ethyl sulfuric acid’s hazards underscore the need for comparative toxicological studies on sulfamic vs. sulfonic/sulfate compounds .

Q & A

Q. Methodological Guidelines

- Documentation : Provide step-by-step synthesis protocols, including solvent grades and equipment calibration details.

- Data Transparency : Share raw NMR, HPLC, and elemental analysis files in supplementary materials.

- Peer Review : Pre-submit methods to platforms like *Protocols.io * for community feedback .

- Negative Results : Publish unsuccessful synthesis attempts or stability failures to guide future studies .

How can researchers address the lack of peer-reviewed thermodynamic data for this compound?

Advanced Research Question

Strategies include:

- Calorimetric Studies : Measure enthalpy of dissolution using isothermal titration calorimetry (ITC).

- Computational Predictions : Use group contribution methods (e.g., Joback-Reid) to estimate ΔH and cross-validate with DFT.

- Collaborative Efforts : Partner with databases like NIST ThermoML to contribute experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.